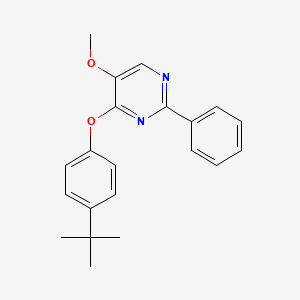

4-(4-Tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine

Description

Properties

IUPAC Name |

4-(4-tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-21(2,3)16-10-12-17(13-11-16)25-20-18(24-4)14-22-19(23-20)15-8-6-5-7-9-15/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTPQMAVSUAXIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC=C2OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

Substitution Reactions: The tert-butylphenoxy and methoxy groups are introduced through nucleophilic substitution reactions. For instance, 4-tert-butylphenol can be reacted with a suitable halogenated pyrimidine derivative in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The tert-butylphenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(4-Tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine is utilized as a building block in the synthesis of more complex organic molecules, aiding in the development of new chemical entities with potential applications in various fields.

Biology

The compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme activity and receptor interactions.

Medicine

Research has explored its therapeutic properties, including:

- Enzyme Inhibition : Potential as an inhibitor for specific enzymes, which could lead to new treatments for diseases related to enzyme dysfunction.

- Antiviral Properties : Preliminary studies suggest activity against viral targets, particularly in the context of hepatitis C virus (HCV) treatment .

Industry

In industrial applications, this compound is being explored for the development of novel materials with specific chemical properties that can be utilized in electronics and optoelectronics.

Case Study 1: Antiviral Activity

A study investigated the efficacy of this compound against NS5B polymerase, a critical enzyme in HCV replication. The compound demonstrated significant inhibitory effects, suggesting potential for development into antiviral therapies .

Case Study 2: Enzyme Inhibition

Research highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders. This was supported by biochemical assays that confirmed its inhibitory action on target enzymes.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimidine/Uracil Derivatives

Key Observations :

- The tert-butylphenoxy group in the target compound enhances steric bulk compared to smaller substituents like methoxy or fluorophenyl groups in analogs .

Key Observations :

- The tert-butylphenoxy group in compound 13 was synthesized with high yield (87%), suggesting efficient coupling strategies applicable to the target compound.

- Lower yields in analogs like compound 7 highlight challenges in multi-step syntheses involving sulfonamide or thiazole moieties.

Biological Activity

4-(4-Tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrimidines, characterized by a six-membered ring containing nitrogen atoms. Its structure can be represented as follows:

- Chemical Formula : C₁₈H₁₉N₃O₂

- Molecular Weight : 305.36 g/mol

Anticancer Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, suggesting potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 4.8 |

| HeLa (Cervical) | 6.0 |

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. In vitro studies showed it inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves the inhibition of specific kinases that are crucial for the parasite's lifecycle.

| Target Kinase | IC50 (nM) |

|---|---|

| PfGSK3 | 17 |

| PfPK6 | 22 |

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound acts as an inhibitor of key kinases involved in cell signaling pathways critical for tumor growth and survival.

- Apoptosis Induction : It promotes programmed cell death in cancer cells, contributing to its anticancer effects.

- Antioxidant Activity : The methoxy group enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vivo Studies on Tumor Models : Animal models treated with the compound showed a significant reduction in tumor size compared to control groups.

- Combination Therapy : Studies suggest that combining this pyrimidine derivative with existing chemotherapeutic agents enhances overall efficacy and reduces side effects.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(4-Tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the tert-butylphenoxy group can be introduced via acid-catalyzed condensation of a phenol derivative with a halogenated pyrimidine intermediate. Reaction conditions (e.g., temperature, solvent polarity, and base selection) must be optimized to minimize side products. Purification via column chromatography or recrystallization is critical for isolating the target compound. Safety protocols, including PPE and waste management (e.g., segregated storage and professional disposal), are essential .

Q. How should researchers handle and dispose of this compound safely?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid direct contact. Reactions generating toxic intermediates should be conducted in fume hoods or gloveboxes. Post-experiment waste must be segregated into halogenated/organic containers and processed by certified waste management services to prevent environmental contamination .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., tert-butyl group at δ ~1.3 ppm).

- HPLC-MS : To assess purity and molecular weight.

- FTIR : To identify functional groups (e.g., methoxy C-O stretch ~1250 cm⁻¹).

Cross-validation with computational tools (e.g., PubChem’s InChI key) ensures structural accuracy .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. For instance, ICReDD’s approach combines reaction path searches with experimental data to optimize conditions (e.g., predicting regioselectivity in electrophilic substitutions). Software like Gaussian or ORCA can simulate electronic effects of substituents (e.g., electron-donating methoxy groups) on reaction outcomes .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Conduct dose-response assays across multiple cell lines to account for variability. Use meta-analysis to reconcile conflicting data (e.g., IC₅₀ values). Advanced techniques like CRISPR screening or proteomics can identify off-target effects. Comparative studies under standardized conditions (pH, temperature) are critical .

Q. How to design derivatives of this compound for enhanced bioactivity?

- Methodological Answer :

- Substituent Modification : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to alter electronic properties.

- Scaffold Hybridization : Fuse the pyrimidine ring with triazole or thiadiazine moieties to improve binding affinity.

- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., kinases). Validate predictions via in vitro assays .

Data Analysis and Experimental Design

Q. How to analyze conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) across pH 3–10. Use HPLC to quantify degradation products (e.g., hydrolysis of the methoxy group). Kinetic modeling (Arrhenius plots) predicts shelf-life. Cross-reference with spectroscopic data to identify degradation pathways .

Q. What experimental controls are essential when studying this compound’s mechanism of action?

- Methodological Answer :

- Negative Controls : Use structurally similar inert analogs (e.g., deoxygenated pyrimidine derivatives).

- Positive Controls : Known inhibitors/agonists of the target pathway.

- Solvent Controls : Account for DMSO/ethanol effects on assay results.

Statistical validation (e.g., ANOVA) ensures reproducibility .

Safety and Compliance

Q. What regulatory guidelines apply to preclinical studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.